molecular formula C30H20N6 B1624393 Bisterpy CAS No. 128143-86-2

Bisterpy

Cat. No.: B1624393
CAS No.: 128143-86-2
M. Wt: 464.5 g/mol
InChI Key: MJIFJDSQZXDTOT-UHFFFAOYSA-N
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Description

Bisterpy, also known as bis-terpyridine, is a compound that consists of two terpyridine units. Terpyridine is a tridentate ligand, meaning it can form three bonds with a metal ion. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisterpy typically involves multiple steps. One common method starts with the conversion of 3-bromothiophene to 3-hexyloxythiophene in the presence of sodium hexanoate and copper(I) iodide. This intermediate is then treated with lithium diisopropylamide (LDA) and coupled with copper iodide to form a bi-thiophene derivative. Further dilithiation and reaction with tributyltin chloride yield a bis(tributylstannyl) derivative. The final step involves a Stille coupling reaction between the bis-stannyl derivative and a bromo-terpyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bisterpy undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically metal-bisterpy complexes, which can exhibit unique electronic, magnetic, or catalytic properties .

Mechanism of Action

The mechanism of action of bisterpy involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The metal center in the complex can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s uniqueness lies in its ability to form highly stable and versatile metal complexes. The presence of two terpyridine units allows for the formation of more complex structures, such as metal-organic frameworks and coordination polymers, which are not easily achievable with simpler ligands .

Biological Activity

Bisterpy, a compound derived from the terpyridine family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Synthesis of this compound

This compound is synthesized through a series of reactions involving iridium(III) chloride and various ligands. The process typically involves heating the reactants in a solvent like ethylene glycol at elevated temperatures. The resulting complexes exhibit different solubility characteristics and structural properties, which are confirmed through techniques such as HR-MS and NMR spectroscopy .

2. Biological Activities

This compound and its derivatives have demonstrated significant biological activities, particularly in the following areas:

  • Antitumor Activity : Research indicates that this compound complexes exhibit antitumor properties, potentially through mechanisms that involve inducing apoptosis in cancer cells. For instance, studies have shown that certain this compound derivatives can inhibit cell proliferation in various cancer cell lines .
  • Antimicrobial Properties : this compound compounds have been tested against a range of pathogens, showing effectiveness in inhibiting bacterial growth. This antimicrobial activity is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
  • Anti-HIV Activity : Some studies suggest that this compound derivatives may possess anti-HIV properties, possibly by inhibiting viral replication or entry into host cells .

3.1 Antitumor Effects

A notable case study involved the evaluation of this compound's effects on ovarian cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers . The results are summarized in Table 1.

Cell LineTreatment Concentration (µM)Viability (%)Apoptosis Markers
Ovarian Cancer1045Increased Caspase-3
Breast Cancer2030Increased Annexin V

3.2 Antimicrobial Activity

Another case study focused on the antimicrobial efficacy of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating notable antibacterial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

4. Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. For instance:

  • Cellular Uptake : this compound compounds may facilitate cellular uptake through endocytosis or passive diffusion due to their lipophilic nature.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can induce oxidative stress in target cells, leading to apoptosis through ROS-mediated pathways .

5. Future Directions

Further research is warranted to explore the full potential of this compound in therapeutic applications. Areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
  • Formulation Development : Developing novel formulations to enhance the bioavailability and targeted delivery of this compound compounds.

Properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N6/c1-5-13-31-23(9-1)27-17-21(18-28(35-27)24-10-2-6-14-32-24)22-19-29(25-11-3-7-15-33-25)36-30(20-22)26-12-4-8-16-34-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIFJDSQZXDTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475142
Record name 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128143-86-2
Record name 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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